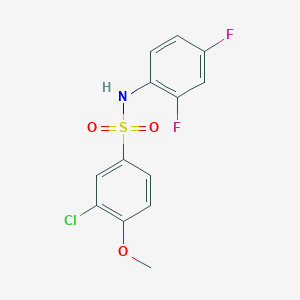![molecular formula C21H14F3N3O3 B3501803 N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3501803.png)
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide, also known as TNB-TFB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide exerts its therapeutic effects by targeting various molecular pathways involved in disease progression. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression. HDAC inhibition by N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in apoptosis of cancer cells. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism and insulin sensitivity. Activation of the AMPK pathway by N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide leads to increased glucose uptake and utilization in cells, resulting in improved glucose metabolism.
Biochemical and Physiological Effects:
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide is a potent and selective HDAC inhibitor with favorable pharmacokinetic properties. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit high potency and specificity towards HDACs, making it a valuable tool for studying the role of HDACs in disease progression. However, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has great potential for further development as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Future research should focus on optimizing the synthesis method to improve yield and purity, as well as developing new formulations to improve solubility and bioavailability. Additionally, future research should focus on elucidating the molecular mechanisms underlying the therapeutic effects of N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide, as well as identifying potential side effects and toxicity in preclinical studies. Finally, future research should focus on developing N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide derivatives with improved pharmacological properties and therapeutic efficacy.
Applications De Recherche Scientifique
N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[2-[(3-nitrophenyl)methylideneamino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)16-10-8-15(9-11-16)20(28)26-19-7-2-1-6-18(19)25-13-14-4-3-5-17(12-14)27(29)30/h1-13H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMDNTZPKZULMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chloro-4-methylphenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3501722.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3501727.png)

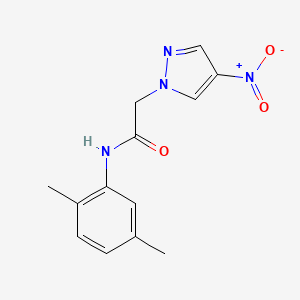
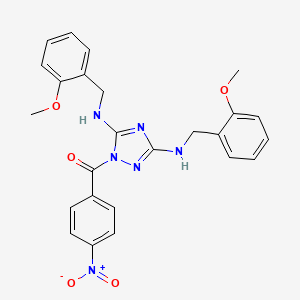
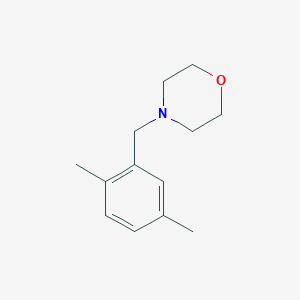

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3501778.png)
![5-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B3501779.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3501782.png)

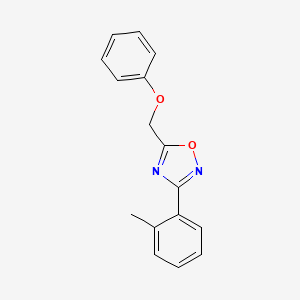
![ethyl 4-(methoxymethyl)-6-methyl-3-[(2-nitrobenzylidene)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3501833.png)
